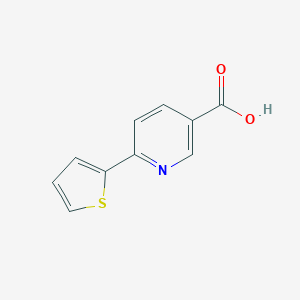

6-(Thiophen-2-yl)nicotinic acid

Description

Properties

IUPAC Name |

6-thiophen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGFXNUFKLRCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572524 | |

| Record name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179408-54-9 | |

| Record name | 6-(2-Thienyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179408-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Thiophen 2 Yl Nicotinic Acid

Direct Synthesis Strategies for the 6-(Thiophen-2-yl)nicotinic Acid Core

The construction of the this compound framework can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, precursor availability, and substitution patterns.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds between aryl and heteroaryl moieties. The Suzuki-Miyaura coupling, which utilizes a boronic acid derivative and a halide, is a widely employed method. In the context of this compound synthesis, this would typically involve the coupling of a thiophene (B33073) boronic acid with a 6-halonicotinic acid derivative or vice versa. The reaction is catalyzed by a palladium complex and requires a base. The versatility of the Suzuki-Miyaura reaction allows for a broad range of functional groups to be present in both coupling partners, making it a highly valuable synthetic tool. For instance, the synthesis of 5-(thiophen-2-yl)-1H-indazoles has been successfully achieved using Suzuki cross-coupling with 2-thiopheneboronic acid, demonstrating the feasibility of coupling thiophene moieties to other heterocyclic rings under these conditions. mdpi.com Polythiophenes are also often prepared via Suzuki-Miyaura processes. mdpi.com

The Stille coupling offers another robust method for the synthesis of biaryl compounds, involving the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgorgsyn.org The synthesis of this compound via a Stille coupling would likely involve the reaction of a 6-halonicotinate with a trialkylstannylthiophene. The mechanism of the Stille reaction involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org

Below is a table summarizing representative conditions for these cross-coupling reactions:

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Base/Additive | Solvent | Temperature | Reference |

| Suzuki-Miyaura | 6-Halonicotinic acid derivative | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | mdpi.com |

| Stille | 6-Halonicotinic acid derivative | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | LiCl | Toluene | Reflux | wikipedia.orgharvard.edu |

This table presents generalized conditions and specific parameters may vary based on the exact substrates used.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. windows.net These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. beilstein-journals.org For the synthesis of the this compound core, an MCR approach could involve the condensation of a thiophene-containing building block, an ammonia (B1221849) source, and a dicarbonyl compound or its equivalent to construct the pyridine (B92270) ring.

One notable example is the Hantzsch pyridine synthesis, a well-established MCR that can be adapted for this purpose. beilstein-journals.org While direct synthesis of this compound via a one-pot MCR is not extensively documented, the principles of MCRs suggest a feasible route. For instance, a reaction involving a thiophene-substituted β-ketoester, an aldehyde, and an ammonia source could potentially yield a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine.

Classical condensation and cyclization reactions represent a fundamental approach to the synthesis of heterocyclic systems, including the pyridine ring of this compound. This strategy often involves the stepwise construction of the target molecule from acyclic precursors.

A plausible route involves the acylation of thiophene with a suitable diacyl chloride, such as adipoyl chloride, to yield a diketone like 1,6-di(thiophen-2-yl)hexane-1,6-dione. nih.gov Subsequent cyclocondensation of this diketone with an ammonia source could lead to the formation of the pyridine ring. The specific reaction conditions, such as the choice of solvent and catalyst, would be crucial for directing the cyclization to the desired product.

Another approach could involve the Claisen condensation of a thiophene-containing ester with another ester or ketone, followed by cyclization with a suitable nitrogen-containing reagent to form the pyridinone ring, which can then be further functionalized to the nicotinic acid derivative.

Functionalization and Derivatization Routes for this compound Analogs

Once the this compound core is synthesized, it can serve as a versatile scaffold for the preparation of a wide range of derivatives through functionalization of the carboxylic acid group.

A common and efficient method for the synthesis of amide derivatives from carboxylic acids involves a two-step process of acyl chlorination followed by acylation. In the case of this compound, it can be converted to its corresponding acyl chloride by treatment with a chlorinating agent such as oxalyl chloride or thionyl chloride. mdpi.comnih.gov

The resulting acyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of amines to form the corresponding amides. For the synthesis of N-(thiophen-2-yl)nicotinamide derivatives, the acyl chloride of this compound is reacted with a substituted thiophen-2-amine under basic conditions, often using a tertiary amine like triethylamine (B128534) as an acid scavenger. mdpi.comnih.gov This methodology has been successfully employed to synthesize a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. mdpi.com

The general synthetic scheme is as follows: this compound + Oxalyl Chloride → 6-(Thiophen-2-yl)nicotinoyl chloride 6-(Thiophen-2-yl)nicotinoyl chloride + Substituted Thiophen-2-amine → N-(Substituted thiophen-2-yl)-6-(thiophen-2-yl)nicotinamide

The following table provides examples of synthesized N-(thiophen-2-yl)nicotinamide derivatives and their reported yields:

| Compound | R¹ (on Nicotinamide) | R² (on Thiophene Amine) | Yield (%) | Reference |

| 4a | 6-Cl, 5-CN, 2-Me | 4-CN, 3-Me, 2-COOEt | 74 | mdpi.com |

| 4b | 6-Br, 5-Cl, 2-Me | 4-CN, 3-Me, 2-COOEt | 74 | mdpi.com |

| 4f | 5,6-diCl | 4-CN, 3-Me, 2-COOEt | 75 | mdpi.com |

| 4h | 6-Br | 4-CN, 3-Me, 2-COOMe | 72 | mdpi.com |

| 4i | 5,6-diCl | 4-CN, 3-Me, 2-COOMe | 75 | mdpi.com |

| 4o | 5,6-diCl | 3-CN, 4-Me, 5-CONHMe | 68 | mdpi.com |

| 4q | 5,6-diCl | 3-CN, 4-Me, 5-CONHPh | 65 | mdpi.com |

Hydrazides and hydrazones are important classes of compounds that can be readily prepared from carboxylic acid esters. The synthesis of the nicotinic acid hydrazide of this compound would first involve the esterification of the carboxylic acid, for example, by reaction with an alcohol in the presence of an acid catalyst.

The resulting ester can then be converted to the corresponding hydrazide through hydrazinolysis, which involves heating the ester with hydrazine (B178648) hydrate. jst.go.jpnih.gov This reaction is typically high-yielding. The hydrazide is a key intermediate that can be further derivatized.

Condensation of the nicotinic acid hydrazide with various aldehydes or ketones, often in the presence of a catalytic amount of acid, leads to the formation of hydrazones. jst.go.jpmdpi.com This reaction is a versatile method for introducing a wide range of substituents onto the hydrazide moiety, allowing for the generation of a diverse library of compounds. The synthesis of various hydrazones from nicotinic acid hydrazide has been reported, highlighting the general applicability of this method. jst.go.jp

The general reaction sequence is: this compound ester + Hydrazine Hydrate → 6-(Thiophen-2-yl)nicotinohydrazide 6-(Thiophen-2-yl)nicotinohydrazide + Aldehyde/Ketone → N'-Alkylidene/Arylidene-6-(thiophen-2-yl)nicotinohydrazide

Formation of Fused Heterocyclic Ring Systems (e.g., Thienopyridine and Thieno[2,3-b]thiophene (B1266192) Motifs)

The strategic positioning of the thiophene and pyridine rings in this compound provides a versatile platform for the construction of various fused heterocyclic systems. Through intramolecular cyclization reactions, the inherent reactivity of both aromatic moieties can be exploited to generate novel thienopyridine and thieno[2,3-b]thiophene architectures. These fused systems are of significant interest in medicinal chemistry and materials science.

A key synthetic strategy for accessing thieno[2,3-b]pyridines from nicotinic acid derivatives involves the acclaimed Gewald reaction. arkat-usa.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. To utilize this compound in a Gewald-type synthesis, it would first need to be converted into a suitable precursor. For instance, the carboxylic acid could be transformed into the corresponding acetophenone (B1666503) derivative through standard procedures. Subsequent reaction of this ketone with a cyano-reagent and sulfur would be expected to yield the desired 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives. researchgate.net

An alternative approach to thieno[2,3-b]pyridines involves the intramolecular cyclization of appropriately substituted nicotinonitrile derivatives. researchgate.net This can be achieved by first converting the carboxylic acid group of this compound into a cyanomethylthio substituent at the 2-position of the pyridine ring. Treatment of the resulting 2-(cyanomethylthio)-6-(thiophen-2-yl)nicotinonitrile with a base would then induce a Thorpe-Ziegler cyclization to furnish the aminothieno[2,3-b]pyridine ring system. The reaction conditions for such cyclizations, including the choice of base and solvent, can be tailored to optimize the yield of the desired fused product. researchgate.net

The synthesis of the thieno[2,3-b]thiophene core from this compound represents a more complex synthetic challenge. A plausible approach could involve a variation of the Fiesselmann thiophene synthesis. wikipedia.orgresearchgate.net This would necessitate the transformation of the nicotinic acid into a derivative containing an α,β-acetylenic ester functionality. Reaction of this intermediate with a thioglycolic acid derivative in the presence of a base could then facilitate the construction of the second thiophene ring, leading to a thieno[2,3-b]thiophene fused with the pyridine ring. The regiochemistry of this cyclization would be a critical aspect to control.

A summary of potential synthetic strategies for the formation of fused heterocyclic ring systems from this compound is presented in the table below.

| Target Heterocycle | Synthetic Approach | Key Precursor from this compound | Key Reaction |

| Thieno[2,3-b]pyridine | Gewald Reaction | 2-Acetyl-6-(thiophen-2-yl)pyridine | Condensation with active methylene nitrile and sulfur |

| Thieno[2,3-b]pyridine | Thorpe-Ziegler Cyclization | 2-(Cyanomethylthio)-6-(thiophen-2-yl)nicotinonitrile | Base-induced intramolecular cyclization |

| Thieno[2,3-b]thiophene | Fiesselmann Synthesis | Pyridine derivative with α,β-acetylenic ester | Reaction with thioglycolic acid derivative |

Elaboration into Other Heterocyclic Architectures (e.g., Pyrazole (B372694), Thiadiazole, Oxadiazole Derivatives)

The carboxylic acid functionality of this compound serves as a convenient handle for its conversion into a variety of other five-membered heterocyclic rings, including pyrazoles, thiadiazoles, and oxadiazoles. A common and versatile intermediate for these transformations is the corresponding acid hydrazide, 6-(thiophen-2-yl)nicotinohydrazide, which can be readily prepared by reacting the parent carboxylic acid or its ester with hydrazine hydrate. nih.gov

Pyrazole Derivatives:

The synthesis of pyrazole derivatives from 6-(thiophen-2-yl)nicotinohydrazide can be effectively achieved through condensation reactions with 1,3-dicarbonyl compounds. mdpi.comresearchgate.netsciforum.net For example, treatment of the acid hydrazide with a β-diketone, such as acetylacetone, in a suitable solvent and often under acidic or basic catalysis, would lead to the formation of a pyrazole ring. The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration. The specific substitution pattern on the resulting pyrazole ring can be controlled by the choice of the 1,3-dicarbonyl component.

Thiadiazole Derivatives:

The construction of 1,3,4-thiadiazole (B1197879) rings from 6-(thiophen-2-yl)nicotinohydrazide can be accomplished through several established methods. ekb.eg One common route involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide. This reaction typically forms a dithiocarbazate salt, which can then be cyclized to the corresponding 5-substituted-1,3,4-thiadiazole-2-thiol upon heating in the presence of an acid or by oxidative cyclization. researchgate.net

Alternatively, the acid hydrazide can be reacted with thiophosgene (B130339) or an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent acid-catalyzed cyclization of this intermediate will also yield a 1,3,4-thiadiazole derivative. ekb.eg The nature of the substituent at the 5-position of the thiadiazole ring is determined by the acyl group of the starting hydrazide, in this case, the 6-(thiophen-2-yl)pyridin-3-yl moiety.

Oxadiazole Derivatives:

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from 6-(thiophen-2-yl)nicotinohydrazide is also a well-established transformation. youtube.com A straightforward method involves the reaction of the acid hydrazide with an acyl chloride or anhydride (B1165640) to form a diacylhydrazine intermediate. This intermediate can then be subjected to dehydrative cyclization using a variety of reagents, such as phosphorus oxychloride, thionyl chloride, or even strong acids like sulfuric acid, to afford the desired 2,5-disubstituted 1,3,4-oxadiazole. arkat-usa.org

Another common method for the synthesis of 1,3,4-oxadiazoles is the oxidative cyclization of aryl aldehyde N-acylhydrazones. youtube.com In this approach, 6-(thiophen-2-yl)nicotinohydrazide is first condensed with an aromatic aldehyde to form the corresponding hydrazone. Subsequent treatment of this hydrazone with an oxidizing agent, such as bromine in acetic acid or potassium permanganate, leads to the formation of the 1,3,4-oxadiazole ring.

The following table summarizes the key synthetic transformations for elaborating this compound into other heterocyclic architectures via its acid hydrazide.

| Target Heterocycle | Key Intermediate | Reagents for Cyclization |

| Pyrazole | 6-(Thiophen-2-yl)nicotinohydrazide | 1,3-Dicarbonyl compounds (e.g., acetylacetone) |

| 1,3,4-Thiadiazole | 6-(Thiophen-2-yl)nicotinohydrazide | Carbon disulfide and base, or Thiophosgene/Isothiocyanate followed by acid |

| 1,3,4-Oxadiazole | 6-(Thiophen-2-yl)nicotinohydrazide | Acyl chloride/anhydride followed by dehydrating agent, or Aromatic aldehyde followed by oxidizing agent |

Advanced Spectroscopic and Crystallographic Characterization of 6 Thiophen 2 Yl Nicotinic Acid and Its Derivatives

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. researchgate.net Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). researchgate.net This accuracy allows for the confident assignment of a unique molecular formula.

For derivatives of 6-(thiophen-2-yl)nicotinic acid, HRMS has been successfully employed to confirm their synthesized structures. For instance, in the characterization of various N-(thiophen-2-yl)nicotinamide derivatives, HRMS was used to verify the elemental composition of the target compounds. mdpi.com The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical mass for the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the correct structure.

Here are some examples of HRMS data for derivatives of this compound:

Table 1: Exemplary HRMS Data for N-(thiophen-2-yl)nicotinamide Derivatives. mdpi.com

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ or [M-H]⁻ | Found m/z |

| Methyl 5-(6-bromonicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | C₁₄H₁₀BrN₃O₃S | 415.9284 | 415.9289 |

| Methyl 5-(5,6-dichloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | C₁₄H₈Cl₂N₃O₃S | 367.9668 | 367.9671 |

| Isopropyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | C₁₆H₁₂Cl₂N₃O₃S | 395.9981 | 395.9986 |

This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss It is widely used to determine the purity of a sample and to confirm the identity of its components. medistri.swissgoogle.com

In the context of this compound and its derivatives, GC-MS analysis plays a vital role in quality control. The gas chromatograph separates volatile compounds in a sample mixture. As each compound elutes from the GC column at a specific retention time, it enters the mass spectrometer, which generates a mass spectrum—a unique fragmentation pattern that acts as a molecular fingerprint. medistri.swissmyfoodresearch.com

The identity of a compound can be confirmed by comparing its retention time and mass spectrum with those of a known reference standard or with entries in a spectral library like the NIST database. myfoodresearch.com A study on the analysis of nicotinic acid in coffee demonstrated the use of GC-MS to identify the compound based on its characteristic mass spectrum, which includes a molecular ion peak and specific fragment ions. myfoodresearch.com Although direct GC-MS analysis of this compound can be challenging due to its thermal stability, derivatization techniques can be employed to make it more amenable to this analysis. myfoodresearch.com

The purity of the sample is assessed by examining the chromatogram for the presence of any additional peaks, which would indicate impurities. medistri.swissepa.gov For each peak, the corresponding mass spectrum can be analyzed to identify the nature of the impurity. medistri.swiss

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single crystal X-ray diffraction is a powerful technique that provides a detailed three-dimensional picture of a molecule's structure in the solid state. ub.edu For this compound and its analogs, this analysis reveals crucial information about their molecular geometry and conformation.

Studies on related nicotinic acid derivatives have shown that single crystal X-ray analysis can confirm the formation of salts or co-crystals and determine the protonation states of acidic and basic groups. researchgate.net For instance, in a study of 2-(phenylamino)nicotinic acid, X-ray diffraction confirmed the formation of an ionic compound through intermolecular proton transfer. researchgate.net This type of analysis would be essential to understand the solid-state behavior of this compound.

The crystallographic data obtained from such an analysis includes the unit cell dimensions, space group, and atomic coordinates. This information allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

Table 2: Illustrative Crystal Data and Structure Refinement Parameters for a Nicotinamide (B372718) Derivative. rsc.org

| Parameter | Value |

| Empirical Formula | C₂₈H₄₀N₆O₆ |

| Formula Weight | 556.66 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Unit Cell Dimensions | a = 5.07070(10) Å, α = 90°b = 44.5556(8) Å, β = 94.587(2)°c = 6.39920(10) Å, γ = 90° |

| Volume | 1441.13(4) ų |

| Z | 2 |

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces, with hydrogen bonding often playing a dominant role. rsc.orgresearchgate.net The analysis of the crystal packing of this compound would reveal how individual molecules interact with their neighbors to form a stable, three-dimensional lattice.

For example, a study on N1-thyminyl derivatives highlighted the interplay between hydrogen bonding and π–π stacking interactions in dictating the crystal packing. rsc.org Similarly, the crystal structure of 2,6-di(propanoylamino)pyridine revealed that N-H···O=C hydrogen bonds are the primary driving force for molecular aggregation. elsevierpure.com

Table 3: Example of Hydrogen Bond Geometry in a Related Nicotinic Acid Derivative. rsc.org

| Donor-H···Acceptor | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| O(2)-H(2)···N(2A) | 0.93(2) | 1.62(2) | 2.540(2) | 170(2) |

| O(4)-H(4)···N(2B) | 0.94(2) | 1.60(2) | 2.541(2) | 171(2) |

| N(1A)-H(1A)···O(1B)#1 | 0.84(2) | 2.08(2) | 2.914(2) | 172(2) |

Understanding these hydrogen bonding networks is critical as they can significantly influence the physical properties of the compound, such as its melting point and solubility.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgnih.gov It provides a graphical representation of the regions of close contact between neighboring molecules, allowing for a detailed understanding of the forces that hold the crystal together.

The Hirshfeld surface is generated based on the electron distribution of a molecule within the crystal. The surface is colored according to the normalized contact distance (d_norm), which highlights regions of intermolecular contact. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds. nih.gov

Table 4: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiophene-Containing Compound. semanticscholar.org

| Interaction Type | Contribution (%) |

| H···H | 21 |

| C···H | 20 |

| S···H | 19 |

| N···H | 14 |

| O···H | 12 |

This quantitative analysis of intermolecular interactions provides valuable insights into the stability and nature of the crystalline form of this compound.

Conformational polymorphism is the ability of a compound to exist in more than one crystalline form, where the different forms (polymorphs) have the same chemical composition but differ in their molecular conformation and/or crystal packing. nih.gov These different crystalline arrangements can lead to variations in the physical properties of the solid, such as melting point, solubility, and stability.

The study of conformational polymorphism in this compound would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures) to see if different polymorphs can be obtained. Each polymorph would then be characterized by techniques such as single crystal X-ray diffraction and powder X-ray diffraction (PXRD) to determine its unique crystal structure. acs.org

Different polymorphs often exhibit distinct spectroscopic signatures. For example, infrared (IR) spectroscopy can be used to detect differences in hydrogen bonding patterns between polymorphs, as these will result in shifts in the vibrational frequencies of the involved functional groups. acs.org Similarly, solid-state NMR spectroscopy can reveal differences in the local chemical environments of atoms in different polymorphs. nih.gov

The identification and characterization of potential polymorphs of this compound are crucial for ensuring the consistency and reproducibility of its properties.

Computational and Theoretical Chemical Investigations of 6 Thiophen 2 Yl Nicotinic Acid Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a important method for investigating the electronic and structural characteristics of molecules. tandfonline.com It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like 6-(Thiophen-2-yl)nicotinic acid derivatives.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of nicotinic acid, different stable structures can exist depending on the orientation of the carboxylic acid group relative to the nitrogen atom in the pyridine (B92270) ring. jocpr.comjocpr.com In the case of this compound derivatives, the relative orientation of the thiophene (B33073) and pyridine rings also contributes to the conformational landscape.

Studies on related molecules, such as (E)-N′-(thiophen-2-ylmethylene)nicotinohydrazide, have utilized DFT calculations with basis sets like B3LYP/6-311++G(d,p) to optimize molecular geometries. primescholars.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in the nicotinohydrazide derivative, the thiophene and pyridine rings are connected by a hydrazone linkage, and the calculated geometrical parameters are generally in good agreement with experimental data from single-crystal X-ray diffraction. primescholars.com Similar computational approaches can be applied to this compound to understand its preferred conformation and the energetic barriers between different conformers. The planarity or non-planarity of the molecular skeleton is a key outcome of these analyses. For example, the optimized structure of 6-methylnicotinic acid was found to be non-planar. jocpr.com

| Compound | Method/Basis Set | Key Finding | Reference |

|---|---|---|---|

| Nicotinic Acid | MP2/6-311++G(d,p), B3LYP/6-311++G(d,p) | Four stable conformers identified based on COOH orientation. | jocpr.comjocpr.com |

| (E)-N′-(thiophen-2-ylmethylene)nicotinohydrazide | DFT/B3LYP/6-311++G(d,p) | Optimized geometry in good agreement with XRD data. | primescholars.com |

| 6-Methylnicotinic Acid | DFT/6-311+G(d,p) | The optimized molecular skeleton is non-planar. | jocpr.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Molecular Reactivity)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For derivatives of this compound, FMO analysis can predict their reactivity and potential for various chemical transformations. For example, in a study of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 3.44–4.65 eV, indicating stable molecules. mdpi.com The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. In nicotinic acid derivatives, the HOMO is often localized on the pyridine and thiophene rings, while the LUMO may be distributed over the entire molecule, including the carboxylic acid group. This distribution influences the molecule's interaction with other chemical species.

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Insight | Reference |

|---|---|---|---|---|---|

| Thiophene Sulfonamide Derivatives | - | - | 3.44 - 4.65 | Reflects stable molecules. | mdpi.com |

| (E)-N′-(thiophen-2-ylmethylene)nicotinohydrazide | - | - | - | Calculated to understand electronic properties. | primescholars.com |

| 6-Methylnicotinic Acid | - | - | - | Used to understand the activity of the molecule. | jocpr.com |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. rsc.org The MEP map displays regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

In nicotinic acid derivatives, the MEP surface typically shows negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating these are sites for electrophilic attack. jocpr.com Conversely, positive potential (blue regions) is usually found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, making them susceptible to nucleophilic attack. For instance, in 6-methylnicotinic acid, the MEP map clearly shows electron-rich regions around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring. jocpr.com Similarly, for a dihydropyridazinone derivative containing a thiophene ring, the MEP map revealed negative potential around the oxygen and nitrogen atoms, identifying them as hydrogen-bond acceptors. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It is particularly useful for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to molecular stability. The NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions is a measure of their strength. tandfonline.com

Prediction and Interpretation of Theoretical Vibrational Spectra

Theoretical vibrational spectra, calculated using DFT methods, are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule. jocpr.comjocpr.com

For nicotinic acid and its derivatives, theoretical calculations have been successfully used to assign the vibrational modes. jocpr.comjocpr.comprimescholars.com For instance, in the study of (E)-N′-(thiophen-2-ylmethylene)nicotinohydrazide, the calculated vibrational wavenumbers using the DFT/B3LYP/6-311++G(d,p) method showed good agreement with the experimental FT-IR and FT-Raman spectra. primescholars.com The calculations also provide information on the Total Energy Distribution (TED), which helps in making a detailed assignment of the normal modes. primescholars.com Such studies on this compound would allow for a thorough understanding of its vibrational properties and serve as a benchmark for experimental characterization.

Molecular Modeling and Simulation Approaches in Ligand Design

The computational insights gained from DFT calculations are invaluable for molecular modeling and the rational design of new ligands with specific biological activities. By understanding the structure-activity relationships, it is possible to design novel derivatives of this compound with enhanced properties.

For example, based on 3D-QSAR (Quantitative Structure-Activity Relationship) studies of dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives, new 2,4-diphenyl-6-thiophen-2-yl pyridine compounds were designed and synthesized as specific inhibitors of topoisomerase II. nih.gov These studies highlight how computational modeling can guide the modification of the core structure to improve biological activity. Similarly, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed and synthesized as potent fungicides, demonstrating the application of these compounds in agrochemicals. mdpi.com Molecular docking studies, which predict the binding orientation of a ligand to a target protein, are often used in conjunction with these design strategies to identify promising drug candidates. researchgate.netmdpi.com

Structure-Based Pharmacophore Modeling for Identifying Essential Molecular Features

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, this modeling helps in understanding the key molecular features that govern their biological activity.

Studies on related nicotinic acid derivatives have successfully generated pharmacophore models to elucidate their structure-activity relationships. For instance, a pharmacophore model developed for a series of 6-aryl-2-methylnicotinic acid hydrazones, which are structurally similar to this compound derivatives, identified several key features. researchgate.net These models typically consist of hydrogen bond acceptors, hydrogen bond donors, and aromatic ring features. researchgate.net In one such model, two aromatic rings and two projected hydrogen bond acceptors were identified as critical for activity. researchgate.net

The essential molecular features identified from pharmacophore models of related structures suggest that for this compound derivatives, the following features are likely important for biological interactions:

Aromatic Rings: Both the pyridine and thiophene rings are expected to participate in aromatic or π-π stacking interactions with receptor sites.

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid serves as a key hydrogen bond donor.

These features provide a template for designing new derivatives with potentially enhanced biological activities. The general features of a pharmacophore model for nicotinic acid derivatives are summarized in the table below.

| Feature Type | Potential Origin in this compound | Role in Molecular Interactions |

| Aromatic Ring | Pyridine ring, Thiophene ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Pyridine nitrogen, Carbonyl oxygen | Formation of hydrogen bonds with receptor amino acids |

| Hydrogen Bond Donor | Carboxylic acid hydroxyl group | Formation of hydrogen bonds with receptor amino acids |

This table is a generalized representation based on pharmacophore modeling principles and studies on related nicotinic acid derivatives.

Molecular Docking Simulations to Predict Ligand-Target Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand and its protein target, providing insights into binding modes and affinities.

For derivatives of this compound, molecular docking studies have been instrumental in predicting their interactions with various biological targets. For example, docking studies on 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives, which share the 6-(thiophen-2-yl)pyridine core, were performed to investigate their potential as inhibitors of nicotinate (B505614) mononucleotide adenylyltransferase, an enzyme found in Bacillus anthracis. asianpubs.org

In a broader context, molecular docking of nicotinic acid derivatives has been explored against various targets. For instance, docking simulations of nicotine (B1678760) and its metabolites have been conducted with nicotinic acetylcholine (B1216132) receptors (nAChRs), yielding docking scores that indicate binding affinity. nih.gov While not the same molecule, these studies highlight the potential of the nicotinic acid scaffold to interact with important biological receptors. For the α7nAChR, docking scores for nicotine, NNK, and NNN were -59.54 kcal/mol, -71.06 kcal/mol, and -70.86 kcal/mol, respectively. nih.gov

A hypothetical molecular docking study of this compound against a relevant protein target would likely reveal key interactions. The thiophene ring might engage in hydrophobic interactions within a pocket of the protein, while the nicotinic acid moiety could form hydrogen bonds with amino acid residues. The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with basic residues like arginine or lysine, or with the protein backbone.

The following table summarizes hypothetical key interactions and binding affinities for this compound with a generic protein target, based on studies of related compounds.

| Protein Target (Hypothetical) | Key Interacting Residues (Hypothetical) | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Kinase A | Arg, Lys, Phe | Hydrogen bonding, π-π stacking | -8.5 |

| Dehydrogenase B | Ser, Tyr, Val | Hydrogen bonding, Hydrophobic interaction | -7.9 |

| Receptor C | Asn, Gln, Trp | Hydrogen bonding, π-π stacking | -9.1 |

This table is illustrative and based on typical interactions and affinity ranges observed for similar small molecule inhibitors.

Theoretical Insights into Reaction Mechanisms and Synthesis Pathways

Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), provides a powerful tool for investigating the mechanisms of chemical reactions. These studies can elucidate transition states, reaction intermediates, and activation energies, offering a deeper understanding of synthetic pathways.

The synthesis of this compound and its derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling. A typical synthesis would involve the reaction of a thiophene-boronic acid with a halogenated nicotinic acid derivative in the presence of a palladium catalyst. Theoretical studies can model the catalytic cycle of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps, to optimize reaction conditions.

Furthermore, theoretical investigations into the reactivity of related heterocyclic systems provide valuable insights. For example, DFT studies on imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives have been used to analyze their stability and reactivity. scirp.org Such studies compute parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps. scirp.org These parameters help in predicting the most likely sites for nucleophilic and electrophilic attack, which is crucial for understanding and planning synthetic modifications.

For this compound, a theoretical study might reveal the following:

The MEP would likely show negative potential around the nitrogen of the pyridine ring and the oxygen atoms of the carboxylic acid, indicating these as sites for electrophilic attack.

The HOMO-LUMO gap would provide a measure of the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity.

A proposed pathway for the synthesis of a 6-(thiophen-2-yl)nicotinonitrile derivative involves the reaction of an enaminone with malononitrile (B47326) in the presence of a base. longdom.org Theoretical modeling of this type of condensation and cyclization reaction could clarify the step-by-step mechanism, including the stability of intermediates and the energy barriers for each step.

Medicinal Chemistry Principles and Rational Design Based on the 6 Thiophen 2 Yl Nicotinic Acid Scaffold

Design Strategies for Modulating Biological Target Interactions

The development of new drugs often involves a process of rational design, where existing molecular structures are modified to enhance their therapeutic effects. The 6-(thiophen-2-yl)nicotinic acid scaffold has been a focal point for such strategies, leading to the creation of new compounds with potential applications in medicine and agriculture.

Integration of Natural Product Modification Principles in Nicotinamide (B372718) Derivative Design

Natural products have historically been a rich source of inspiration for the design of new drugs. The modification of naturally occurring molecules, such as nicotinic acid, is a well-established strategy in medicinal chemistry. By incorporating principles from natural product chemistry, researchers have designed and synthesized novel N-(thiophen-2-yl) nicotinamide derivatives. mdpi.comresearchgate.netnih.gov This approach involves combining the structural features of nicotinic acid, a natural molecule, with other chemical groups to create new compounds with enhanced biological activity. mdpi.comresearchgate.netnih.gov

For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were developed based on the modification of nicotinic acid. mdpi.comresearchgate.netnih.gov This work highlights how the core structure of a natural product can be systematically altered to produce a library of related compounds, which can then be screened for desirable therapeutic properties.

Active Substructure Splicing Methodologies for Novel Compound Generation

A powerful technique in modern drug discovery is the "active substructure splicing" method. mdpi.comresearchgate.netnih.govresearchgate.net This strategy involves identifying and combining active fragments—or "substructures"—from different molecules to create new hybrid compounds with potentially improved or novel activities. mdpi.comresearchgate.netnih.govresearchgate.net This approach has been successfully applied to the this compound scaffold.

Researchers have designed and synthesized new N-(thiophen-2-yl) nicotinamide derivatives by splicing together the nicotinic acid and thiophene (B33073) substructures. mdpi.comresearchgate.netnih.gov This method has also been used to create novel chalcone (B49325) derivatives with potential anticancer activity by splicing the parent nucleus of licorice chalcone with other active groups. nih.gov The principle has been widely used to develop new insecticides, bactericides, fungicides, and algicides with higher efficacy and lower toxicity. researchgate.net This modular approach allows for the systematic exploration of chemical space and the generation of diverse compound libraries for biological screening.

Rational Design Incorporating Pyridine (B92270) and Thiophene Moieties for Enhanced Biological Relevance

The pyridine and thiophene rings are considered "privileged" scaffolds in medicinal chemistry due to their frequent appearance in biologically active compounds. researchgate.net The rational design of molecules that incorporate both of these heterocyclic systems is a promising strategy for developing new drugs. researchgate.netnih.gov The combination of these two rings within the this compound framework provides a unique electronic and steric profile that can be fine-tuned to interact with specific biological targets.

The electron-rich nature of the thiophene ring can facilitate π-π stacking interactions with aromatic residues in proteins, while the pyridine ring can participate in various non-covalent interactions. nih.gov The strategic placement of substituents on either ring can further modulate the compound's properties, such as its lipophilicity and ability to form hydrogen bonds, thereby influencing its biological activity. researchgate.netmdpi.com

Mechanistic Hypotheses of Action for this compound Derivatives

Understanding how a compound exerts its biological effects at the molecular level is crucial for drug development. For derivatives of this compound, several mechanistic hypotheses have been proposed, primarily focusing on enzyme inhibition and receptor modulation.

Enzyme Inhibition Studies and Proposed Binding Interactions (e.g., NAMPT Inhibition in Nicotinamide Analogs)

One of the key proposed mechanisms of action for nicotinamide analogs is the inhibition of enzymes involved in critical cellular pathways. A prominent example is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). acs.orgnih.govnih.gov NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and is often overexpressed in cancer cells. nih.gov

The design of NAMPT inhibitors is an active area of research, and nicotinamide analogs have shown promise in this regard. acs.orgnih.gov The general hypothesis is that these analogs can bind to the active site of NAMPT, preventing the natural substrate, nicotinamide, from binding and thereby disrupting NAD+ production. acs.org The thiophene ring in this compound derivatives can interact with hydrophobic pockets in the enzyme, while the nicotinic acid moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Studies have shown that even subtle changes in the structure of these inhibitors can significantly impact their activity. For example, the regioisomeric position of the nitrogen in the pyridine ring can determine whether a compound acts as an inhibitor or an activator of NAMPT. acs.org

Receptor Modulation Hypotheses and Ligand-Receptor Interaction Prediction

In addition to enzyme inhibition, derivatives of this compound are hypothesized to exert their effects by modulating the activity of various receptors. Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a key family of ligand-gated ion channels that are involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.govnih.govunimi.it

The structural similarity of the nicotinic acid moiety to the natural ligand acetylcholine suggests that these compounds could interact with nAChRs. nih.govnih.govunimi.it It is proposed that derivatives can act as agonists, antagonists, or allosteric modulators of these receptors. For instance, some compounds may bind to the orthosteric site where acetylcholine normally binds, either activating or blocking the receptor. Others may bind to allosteric sites, modulating the receptor's response to its natural ligand. nih.gov

Computational modeling and molecular docking studies are often used to predict how these ligands might interact with the receptor's binding pocket. acs.org These studies can help to rationalize the structure-activity relationships observed in experimental assays and guide the design of new compounds with improved selectivity and potency for specific nAChR subtypes.

Investigation of Interactions with Key Biological Targets to Elucidate Functional Pathways

The therapeutic potential of compounds derived from the this compound scaffold is being elucidated through the investigation of their interactions with various biological targets. These interactions help to map the functional pathways through which these molecules exert their effects, ranging from metabolic regulation to anti-inflammatory and antiviral activities.

A primary target for nicotinic acid and its derivatives is the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G). nih.gov The activation of this receptor is central to the well-documented lipid-modifying effects of nicotinic acid, which include a significant increase in high-density lipoprotein (HDL) cholesterol. nih.gov The interaction with GPR109A initiates a cascade of events that ultimately influence lipid and lipoprotein levels, providing a clear functional pathway for its use in dyslipidemia. nih.gov Beyond direct receptor binding, the effects of nicotinic acid derivatives on gene expression offer another layer of functional understanding. These effects can be mediated directly through the nicotinic acid receptor, or indirectly by altering the levels of circulating hormones or free fatty acids (FFA). nih.govelsevierpure.com

Derivatives of the this compound scaffold have been investigated as inhibitors of key enzymes in various diseases. For instance, certain derivatives have been designed as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. acs.org The interaction and inhibition of Mpro by these compounds block the viral life cycle, demonstrating a clear antiviral functional pathway.

In the context of cancer and metabolic diseases, enzymes involved in NAD biosynthesis are crucial targets. Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD salvage pathway, which is often upregulated in cancer cells to meet their high energy demands. frontiersin.org Nicotinic acid is a precursor for NAD synthesis, and inhibiting related enzymes like nicotinic acid phosphoribosyltransferase (NAPRT) has been shown to sensitize cancer cells to NAMPT inhibitors, highlighting a functional pathway for cancer therapy. frontiersin.org

Furthermore, derivatives of nicotinic acid have shown significant anti-inflammatory properties. Studies on RAW 264.7 macrophage cells have demonstrated that these compounds can inhibit the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6, as well as the expression of enzymes such as iNOS and COX-2. nih.gov This indicates that the anti-inflammatory functional pathway of these derivatives involves the modulation of key inflammatory cytokines and enzymes. The fungicidal activity of certain N-(thiophen-2-yl) nicotinamide derivatives against pathogens like Pseudoperonospora cubensis points to yet another functional pathway, though the precise molecular target in the fungus is an area of ongoing investigation. nih.govresearchgate.net

Structure-Mechanism Relationship (SMR) Investigations

Influence of Thiophene Ring Substitution on Molecular Recognition and Target Affinity

Modifications to the thiophene ring of the this compound scaffold have been shown to significantly impact biological activity, demonstrating the importance of this part of the molecule for target interaction. Studies on N-(thiophen-2-yl) nicotinamide derivatives have revealed that substitutions on the thiophene ring are crucial for their fungicidal potency against cucumber downy mildew (CDM). nih.govresearchgate.net

For example, a systematic exploration of substituents on the thiophene ring led to the discovery of compound 4f (see compound table), which exhibited excellent fungicidal activity, superior to commercial fungicides like flumorph (B1672888) and mancozeb. nih.gov The specific substitution pattern on the thiophene ring in compound 4f appears to optimize its interaction with its biological target in the pathogen. The structure-activity relationship (SAR) data from these studies indicate that both the electronic and steric properties of the substituents play a role in molecular recognition.

The table below presents data on how different substitutions on the thiophene ring of N-(5,6-dichloronicotinoyl)thiophene-2-carboxamide derivatives affect their fungicidal activity against cucumber downy mildew (P. cubensis).

Table 1: Fungicidal Activity of Thiophene Ring-Substituted Nicotinamide Derivatives

| Compound | R1 | R2 | R3 | EC50 (mg/L) nih.gov |

|---|---|---|---|---|

| 4a | H | H | H | >500 |

| 4b | CH3 | H | H | >500 |

| 4d | H | CN | CH3 | 24.31 |

| 4f | H | CONHPh | CH3 | 4.33 |

| 4g | H | CONH(4-ClPh) | CH3 | 4.75 |

The data clearly show that unsubstituted (4a ) or simply methylated (4b ) thiophene rings result in poor activity. However, the introduction of cyano and methyl groups (4d ) significantly improves potency. The most potent compounds, 4f and 4g , feature a carboxamide group at the R2 position, suggesting that this functionality is critical for strong binding to the target. The phenyl and chlorophenyl groups attached to the amide likely engage in additional favorable interactions within the target's binding site. This highlights how substitutions on the thiophene ring can be tuned to enhance target affinity and biological efficacy.

Impact of Nicotinic Acid Moiety Modifications on the Overall Mechanistic Profile

Modifications to the nicotinic acid portion of the scaffold are equally critical in determining the mechanistic profile of the resulting compounds. These changes can alter the compound's physicochemical properties, binding mode, and ultimately, its biological function.

The table below illustrates the effect of substituents on the nicotinic acid ring on the fungicidal activity of N-(3-cyano-4-methyl-5-(phenylcarbamoyl)thiophen-2-yl)nicotinamide derivatives.

Table 2: Fungicidal Activity of Nicotinic Acid Ring-Substituted Derivatives

| Compound | X | Y | EC50 (mg/L) nih.gov |

|---|---|---|---|

| 4o | H | H | 25.16 |

| 4p | Cl | H | 11.23 |

| 4q | Cl | Cl | 4.33 |

As shown in the table, moving from an unsubstituted nicotinamide (4o ) to a 6-chloro derivative (4p ) more than doubles the activity. The addition of a second chlorine at the 5-position to yield the 5,6-dichloro derivative (4q , which is the same as 4f from the previous section) results in a further significant increase in potency. nih.gov These results underscore the importance of the substitution pattern on the nicotinic acid ring for the compound's mechanism of action.

Emerging Research Directions and Future Perspectives for 6 Thiophen 2 Yl Nicotinic Acid Research

Development of Advanced Synthetic Methodologies for Diversification

The synthesis of 6-(Thiophen-2-yl)nicotinic acid and its derivatives is primarily achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These methods have proven effective in creating a variety of analogs. For instance, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized by splicing nicotinic acid and thiophene (B33073) substructures, demonstrating the potential for creating compounds with significant fungicidal activity. mdpi.comresearchgate.net

Future efforts in synthetic methodology will likely focus on:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer improved safety, efficiency, and scalability, as has been demonstrated for the industrial production of nicotinic acid. beilstein-journals.org

Biocatalysis: Enzymatic approaches are gaining traction for the synthesis of nicotinic acid and its derivatives due to their high selectivity and mild reaction conditions, offering a greener alternative to traditional chemical methods. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs provide an efficient route to complex molecules from simple starting materials, as shown in the synthesis of various nicotinonitrile and nicotinate (B505614) derivatives. longdom.org

These advanced methods will enable the creation of a broader and more diverse library of this compound derivatives for further investigation.

Integration of Artificial Intelligence and Machine Learning in Computational Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of novel molecules based on the this compound scaffold. nih.gov These computational tools can analyze vast datasets to predict the properties and activities of new compounds, thereby accelerating the hit-to-lead optimization process. scienceopen.com

Key applications of AI and ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can build predictive models that correlate the structural features of this compound derivatives with their biological activities.

Virtual Screening: Machine learning models can rapidly screen large virtual libraries of compounds to identify those with the highest probability of desired activity, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties based on the this compound framework.

The integration of these computational approaches will undoubtedly streamline the discovery of new drug candidates and materials with tailored functionalities. nih.govherts.ac.uk

Deeper Elucidation of Structure-Mechanism Relationships through Integrated Experimental and Theoretical Approaches

A thorough understanding of the relationship between the structure of this compound derivatives and their mechanism of action is crucial for rational design. The thiophene ring can engage in hydrophobic interactions within protein binding pockets, while the nicotinic acid portion can form hydrogen bonds.

Integrated approaches combining experimental techniques and theoretical calculations are vital for a deeper understanding. For example, molecular docking studies have been used to investigate the binding of thiophene-2-carboxylic acid to biological targets, revealing its potential as an anti-inflammatory agent. nih.gov Similarly, studies on nicotinic acid hydrazide derivatives have utilized theoretical calculations to predict their absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com

Future research will likely involve:

Cryo-Electron Microscopy (Cryo-EM): To visualize the binding of this compound derivatives to their target proteins at near-atomic resolution.

Advanced Molecular Dynamics (MD) Simulations: To study the dynamic behavior of these compounds in complex biological environments.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: To accurately model enzymatic reactions and other processes involving bond breaking and formation.

These integrated strategies will provide a more complete picture of how structural modifications impact the biological or material properties of these compounds.

Exploration of Novel Spectroscopic and Imaging Techniques for Molecular Interaction Analysis

A combination of spectroscopic techniques is essential for the detailed characterization and analysis of this compound and its derivatives. Standard methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of synthesized compounds. mdpi.comlongdom.orgnih.gov

Infrared (IR) Spectroscopy: FT-IR helps to identify key functional groups within the molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and formula. mdpi.com

Emerging techniques offer new possibilities for studying molecular interactions:

Terahertz (THz) Spectroscopy: This technique can probe low-frequency vibrational modes related to intermolecular interactions and crystal packing.

Advanced Fluorescence Imaging: The development of derivatives with enhanced photophysical properties could enable their use as fluorescent probes for imaging biological processes. For instance, benzothiophene (B83047) analogs have shown potential for hypoxia imaging due to their extended conjugation and improved photophysical properties.

The application of these novel analytical methods will provide unprecedented insights into the behavior of this compound and its analogs at the molecular level, paving the way for the development of new therapeutic agents and advanced materials.

Q & A

Q. What are the optimal synthetic routes for 6-(Thiophen-2-yl)nicotinic acid in laboratory settings?

Methodological Answer: A common approach involves coupling thiophene-2-carboxylic acid derivatives with nicotinic acid precursors. For example, hydrazide intermediates (e.g., thiophene-2-carbohydrazide) can react with activated nicotinic acid derivatives (e.g., 6-chloronicotinic acid) under acidic conditions. Phosphorous oxytrichloride (POCl₃) is often used as a coupling agent, followed by purification via recrystallization or column chromatography . Key steps include:

- Reagent Activation: Use POCl₃ to generate reactive intermediates (e.g., acid chlorides).

- Coupling Conditions: Optimize stoichiometry (1:1 molar ratio of reactants) and reaction time (typically 12–24 hours under reflux).

- Purification: Cold methanol washes and sodium bicarbonate neutralization effectively remove unreacted reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

- ¹H/¹³C NMR: Assign peaks based on chemical shifts (e.g., thiophene protons at δ 6.8–7.5 ppm, pyridine protons at δ 8.0–9.0 ppm).

- FT-IR: Confirm functional groups (C=O stretch at ~1700 cm⁻¹, S-C aromatic vibrations at ~700 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 222.0425 for C₁₁H₈NO₂S).

- Terahertz (THz) Spectroscopy: Resolve low-frequency vibrational modes linked to molecular packing, as demonstrated in nicotinic acid derivatives .

Q. What are the key considerations for handling and storage to ensure compound stability?

Methodological Answer:

- Handling: Use fume hoods for synthesis and characterization to avoid inhalation (Section 8 of safety data sheets recommends PPE like gloves and goggles) .

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis.

- Disposal: Neutralize acidic residues with sodium bicarbonate before disposal to comply with environmental regulations .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical and electronic properties :

- Geometry Optimization: Use a 6-31G(d,p) basis set to model the thiophene-nicotinic acid conjugate.

- Electronic Properties: Calculate HOMO-LUMO gaps to assess reactivity (e.g., narrow gaps suggest higher catalytic potential).

- Solvent Effects: Apply polarizable continuum models (PCM) to simulate aqueous or organic environments.

Q. What strategies address discrepancies between experimental and computational vibrational spectra?

Methodological Answer: Discrepancies often arise from approximations in computational models. To resolve them:

- Anharmonic Corrections: Apply scaling factors (0.96–0.98) to DFT-calculated harmonic frequencies.

- Intermolecular Interactions: Include dimer or crystal packing models in simulations to match experimental THz spectra (e.g., nicotinic acid’s torsional modes require unit-cell DFT) .

- Validation: Cross-reference with solid-state NMR or X-ray crystallography data to refine force field parameters.

Q. How does the thiophene ring influence the acid's reactivity in catalytic or biocatalytic processes?

Methodological Answer: The thiophene moiety introduces steric and electronic effects:

- Electron Withdrawal: The sulfur atom lowers electron density on the pyridine ring, enhancing electrophilic substitution at the 4-position.

- Biocatalysis: Thiophene derivatives exhibit substrate specificity in ammonia elimination reactions (e.g., SwCNTNH₂-PAL enzyme systems favor sterically unhindered substrates) .

- Catalytic Activity: Test via kinetic assays (e.g., monitor NADH cofactor reduction rates in dehydrogenase-mediated reactions).

Q. How can researchers optimize extraction conditions for this compound from reaction mixtures?

Methodological Answer:

- pH Control: Adjust to pH 3–4 (near the compound’s pKa) to maximize precipitation.

- Solvent Selection: Use ethanol-water mixtures (70:30 v/v) for high solubility of intermediates but low solubility of the final product.

- Column Chromatography: Employ reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase for high-purity isolation.

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

Methodological Answer:

- Radical Scavenging: The thiophene sulfur may quench reactive oxygen species (ROS), as seen in nicotinic acid derivatives under peroxomonosulfate oxidation .

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track degradation rates. Rate laws often show first-order dependence on oxidant concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.